molecular formula C17H18Cl3N5O2 B8444316 2-Chloro-6-(4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}piperidin-1-Yl)pyridine-4-Carboxamide

2-Chloro-6-(4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}piperidin-1-Yl)pyridine-4-Carboxamide

Cat. No. B8444316
M. Wt: 430.7 g/mol
InChI Key: DDZQOAWVENUEIU-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

Diisopropylethylamine (0.063 ml, 0.37 mmol), EDC (0.095 g, 0.31 mmol) and HOAT (0.042 g, 0.31 mmol) were added to a stirred solution of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (Intermediate 3, 0.060 g, 0.31 mmol) in DMF (1.0 ml) at room temperature. The resultant solution was stirred for 30 mins and a solution of 2-(4-aminopiperidin-1-yl)-6-chloroisonicotinamide hydrochloride (Intermediate 70, 0.096 g, 0.37 mmol) in 1 ml of DMF was added. The reaction was stirred overnight, then concentrated under vacuum and the residue was partitioned between water and EtOAc. The aqueous layer was extracted with EtOAc (×2) and the combined organic extracts were washed with 1 N HCl, water and brine, dried over MgSO4 and concentrated under vacuum. The residue was purified by reverse phase chromatography to give the desired product as a white solid (40 mg).
Quantity
0.063 mL
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
reactant
Reaction Step One
Name
Quantity
0.042 g
Type
reactant
Reaction Step One
Name
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-aminopiperidin-1-yl)-6-chloroisonicotinamide hydrochloride
Quantity
0.096 g
Type
reactant
Reaction Step Three
Name
Intermediate 70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1.[Cl:24][C:25]1[C:29]([Cl:30])=[C:28]([CH3:31])[NH:27][C:26]=1[C:32](NC1CCN(C2C=CN=C(S(C)=O)N=2)CC1)=[O:33].Cl.[NH2:51][CH:52]1[CH2:57][CH2:56][N:55]([C:58]2[CH:59]=[C:60]([CH:64]=[C:65]([Cl:67])[N:66]=2)[C:61]([NH2:63])=[O:62])[CH2:54][CH2:53]1>CN(C=O)C>[Cl:67][C:65]1[CH:64]=[C:60]([CH:59]=[C:58]([N:55]2[CH2:54][CH2:53][CH:52]([NH:51][C:32]([C:26]3[NH:27][C:28]([CH3:31])=[C:29]([Cl:30])[C:25]=3[Cl:24])=[O:33])[CH2:57][CH2:56]2)[N:66]=1)[C:61]([NH2:63])=[O:62] |f:4.5|

Inputs

Step One
Name
Quantity
0.063 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.095 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.042 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Quantity
0.06 g
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCN(CC1)C1=NC(=NC=C1)S(=O)C
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCN(CC1)C1=NC(=NC=C1)S(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(4-aminopiperidin-1-yl)-6-chloroisonicotinamide hydrochloride
Quantity
0.096 g
Type
reactant
Smiles
Cl.NC1CCN(CC1)C=1C=C(C(=O)N)C=C(N1)Cl
Name
Intermediate 70
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1CCN(CC1)C=1C=C(C(=O)N)C=C(N1)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×2)
WASH
Type
WASH
Details
the combined organic extracts were washed with 1 N HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)N)C=C(N1)N1CCC(CC1)NC(=O)C=1NC(=C(C1Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.